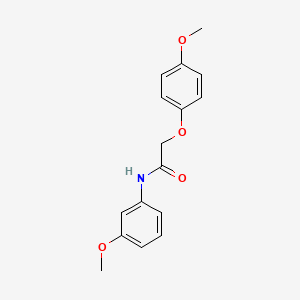

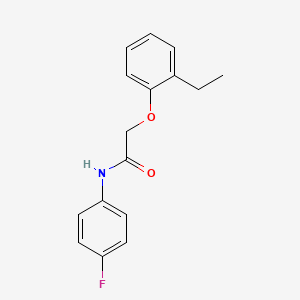

2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- Synthesis Approach : The synthesis of compounds similar to 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide often involves the use of primary compounds like 3-fluoro-4-cyanophenol. These processes typically yield novel compounds with distinct structural properties (Yang Man-li, 2008).

Molecular Structure Analysis

- Structural Characterization : Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and X-ray diffraction are commonly employed to determine the molecular structure of acetamide derivatives. These techniques provide detailed insights into the spatial arrangement of atoms within the molecule (Gabriel Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

- Reaction Mechanisms : Acetamide derivatives can be formed through chemoselective processes, often involving reactions with specific precursors under controlled conditions. These reactions yield compounds with unique chemical properties and potential biological activities (Deepali B Magadum & G. Yadav, 2018).

Physical Properties Analysis

- Crystallization and Stability : Compounds like 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide often crystallize in specific crystal systems, with defined unit cell dimensions. Their stability can be assessed through crystallographic and spectroscopic analysis (G. Sharma et al., 2018).

Chemical Properties Analysis

- Chemical Stability and Reactivity : The chemical stability and reactivity of acetamide derivatives are influenced by their molecular structure. DFT (Density Functional Theory) studies can be used to predict the chemical behavior, including reactivity and potential biological activity (Akhileshwari Prabhuswamy et al., 2021).

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation in Drug Synthesis

A study by Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol, a process critical in the synthesis of antimalarial drugs. They utilized immobilized lipase for the acetylation, showing the potential for synthesizing similar compounds, including 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide, in a more environmentally friendly manner due to the use of biocatalysts (Magadum & Yadav, 2018).

Photoreactions in Drug Stability Studies

Watanabe, Fukuyoshi, and Oda (2015) investigated the photoreactions of flutamide, a compound structurally related to 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide, in different solvents. Their findings on how light exposure affects drug stability could inform stability studies of related compounds, ensuring safer pharmaceutical formulations (Watanabe et al., 2015).

Potential Anticancer, Anti-Inflammatory, and Analgesic Activities

Research by Rani et al. (2014) on 2-(substituted phenoxy)acetamide derivatives revealed that these compounds exhibit promising anticancer, anti-inflammatory, and analgesic activities. This suggests that 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide could potentially be developed into therapeutic agents with similar properties (Rani et al., 2014).

Novel Compound Synthesis for Enhanced Biological Activity

Yang Man-li (2008) synthesized novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, indicating the versatility of this chemical framework in generating new compounds with potentially enhanced biological activities (Yang Man-li, 2008).

Radioligands for Peripheral Benzodiazepine Receptor

Zhang et al. (2003) synthesized and evaluated N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide as a potent radioligand for peripheral benzodiazepine receptors, illustrating the utility of the 2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide structure in developing diagnostic tools for neurological research (Zhang et al., 2003).

Eigenschaften

IUPAC Name |

2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c1-2-12-5-3-4-6-15(12)20-11-16(19)18-14-9-7-13(17)8-10-14/h3-10H,2,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOZYZGYWBUKEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethylphenoxy)-N-(4-fluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)

![N'-(2-furylmethylene)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5506171.png)

![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)

![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)

![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)